Cas no 1024220-23-2 ((1-phenylcyclopentyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone)

(1-phenylcyclopentyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone 化学的及び物理的性質
名前と識別子
-
- (1-phenylcyclopentyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
-
- MDL: MFCD03839467
- インチ: 1S/C21H25N3O/c25-20(21(11-5-6-12-21)18-8-2-1-3-9-18)24-16-14-23(15-17-24)19-10-4-7-13-22-19/h1-4,7-10,13H,5-6,11-12,14-17H2
- InChIKey: OYCPARIWOCZGJH-UHFFFAOYSA-N
- SMILES: C(C1(C2=CC=CC=C2)CCCC1)(N1CCN(C2=NC=CC=C2)CC1)=O
(1-phenylcyclopentyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB163916-5g |
Phenylcyclopentyl 4-(2-pyridyl)piperazinyl ketone; . |
1024220-23-2 | 5g |
€377.50 | 2024-06-10 | ||
Key Organics Ltd | MS-8477-50MG |
1-(1-phenylcyclopentanecarbonyl)-4-(pyridin-2-yl)piperazine |
1024220-23-2 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Key Organics Ltd | MS-8477-100MG |
1-(1-phenylcyclopentanecarbonyl)-4-(pyridin-2-yl)piperazine |
1024220-23-2 | >90% | 100mg |
£146.00 | 2025-02-09 | |
abcr | AB163916-10 g |
Phenylcyclopentyl 4-(2-pyridyl)piperazinyl ketone |
1024220-23-2 | 10 g |
€482.50 | 2023-07-20 | ||
abcr | AB163916-5 g |
Phenylcyclopentyl 4-(2-pyridyl)piperazinyl ketone |
1024220-23-2 | 5 g |
€377.50 | 2023-07-20 | ||
abcr | AB163916-1g |
Phenylcyclopentyl 4-(2-pyridyl)piperazinyl ketone; . |
1024220-23-2 | 1g |
€211.30 | 2024-06-10 | ||
abcr | AB163916-1 g |
Phenylcyclopentyl 4-(2-pyridyl)piperazinyl ketone |
1024220-23-2 | 1 g |
€211.30 | 2023-07-20 | ||
Key Organics Ltd | MS-8477-10MG |
1-(1-phenylcyclopentanecarbonyl)-4-(pyridin-2-yl)piperazine |
1024220-23-2 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | MS-8477-20MG |
1-(1-phenylcyclopentanecarbonyl)-4-(pyridin-2-yl)piperazine |
1024220-23-2 | >90% | 20mg |
£76.00 | 2023-04-20 | |
Key Organics Ltd | MS-8477-1MG |
1-(1-phenylcyclopentanecarbonyl)-4-(pyridin-2-yl)piperazine |
1024220-23-2 | >90% | 1mg |
£37.00 | 2025-02-09 |
(1-phenylcyclopentyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone 関連文献
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
(1-phenylcyclopentyl)-(4-pyridin-2-ylpiperazin-1-yl)methanoneに関する追加情報
Introduction to (1-phenylcyclopentyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone (CAS No. 1024220-23-2)
(1-phenylcyclopentyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. With the CAS number 1024220-23-2, this molecule represents a fascinating blend of cycloalkyl and heterocyclic functionalities, making it a promising candidate for further exploration in medicinal chemistry. The compound's unique structural features, including a phenylcyclopentyl moiety and a piperazine ring, suggest potential interactions with biological targets that could be exploited for therapeutic applications.
The phenylcyclopentyl group is a key structural element that contributes to the compound's overall shape and electronic properties. This moiety is known for its ability to engage in hydrophobic interactions and π-stacking interactions with biological targets, which can be crucial for drug binding affinity and selectivity. In contrast, the (4-pyridin-2-ylpiperazin-1-yl) part of the molecule introduces a nitrogen-rich heterocycle that is commonly found in many pharmacologically active compounds. Piperazine derivatives are particularly well-known for their role in modulating neurotransmitter systems, making this compound a potential candidate for central nervous system (CNS) drug development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high accuracy. Studies have shown that the combination of the phenylcyclopentyl and piperazine moieties can create a multifaceted binding interface with potential targets such as G-protein coupled receptors (GPCRs) and enzyme inhibitors. These predictions are supported by experimental data from x-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which have provided insights into the three-dimensional structure of similar compounds.
The synthesis of (1-phenylcyclopentyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies include cross-coupling reactions, nucleophilic substitutions, and cyclization processes. The use of palladium catalysts in cross-coupling reactions has been particularly effective in constructing the carbon-carbon bonds that define the molecule's core structure. Additionally, protecting group strategies are essential to prevent unwanted side reactions during the synthesis.
In terms of biological activity, preliminary studies have suggested that this compound may exhibit properties relevant to therapeutic intervention. The piperazine moiety, in particular, has been associated with activities such as antipsychotic, antidepressant, and antihistaminic effects. The phenylcyclopentyl group could contribute to improved blood-brain barrier penetration, which is often a critical factor in CNS drug development. Further investigation into the pharmacokinetic properties of this compound will be necessary to fully understand its potential as a lead molecule.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the process of identifying promising candidates like (1-phenylcyclopentyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone. By leveraging large datasets of chemical structures and biological activities, these algorithms can predict the likelihood of a compound exhibiting desired pharmacological effects. This approach has already been successfully applied in virtual screening campaigns to identify novel scaffolds for further optimization.
The role of chirality in pharmaceuticals cannot be overstated, and (1-phenylcyclopentyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone is no exception. The presence of stereocenters in the molecule can significantly influence its biological activity and pharmacokinetic properties. Therefore, chiral synthesis techniques such as asymmetric hydrogenation or enzymatic resolution may be employed to obtain enantiomerically pure forms of the compound. These methods are essential for ensuring that only the active enantiomer is evaluated in subsequent biological assays.
Ethical considerations are also paramount in pharmaceutical research. The development of new drugs must be conducted with strict adherence to regulatory guidelines to ensure patient safety and efficacy. Preclinical studies involving cell-based assays and animal models will provide critical data on the compound's toxicity profile before it can proceed to human clinical trials. These studies will help determine whether (1-phenylcyclopentyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone meets the necessary criteria for further development.
The future direction of research on this compound will likely involve structure-based drug design approaches. By understanding how it interacts with its intended biological target at an atomic level, researchers can make informed modifications to improve its potency and selectivity. Techniques such as co-crystallization with target proteins followed by computational analysis will provide valuable insights into these interactions.
In conclusion, (1-phenylcyclopentyl)-(4-pyridin-2-ylo piperazin -1 - ylmethanone represents an intriguing molecule with potential therapeutic applications. Its unique structural features and predicted interactions with biological targets make it a compelling subject for further investigation. As research continues to advance through interdisciplinary collaboration between organic chemists, biochemists, and computational scientists, compounds like this one hold promise for addressing unmet medical needs.
1024220-23-2 ((1-phenylcyclopentyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone) Related Products
- 2287271-17-2(1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol)
- 1386985-57-4(1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one)
- 2167257-61-4(3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea)
- 2229013-48-1(tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate)
- 1807416-42-7(2-Fluoro-3-iodopyridine-5-acrylic acid)
- 1339583-76-4((3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol)
- 1807019-99-3(2-Amino-5-chloromethyl-3-(trifluoromethyl)pyridine)
- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)
- 153408-28-7((R)-Azelastine Hydrochloride)
- 895244-96-9(2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)
